2-Benzoylbenzanilide

CAS No.: 51334-77-1

Cat. No.: VC18955749

Molecular Formula: C20H15NO2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51334-77-1 |

|---|---|

| Molecular Formula | C20H15NO2 |

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 2-benzoyl-N-phenylbenzamide |

| Standard InChI | InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |

| Standard InChI Key | XQBCETJBBGILQG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

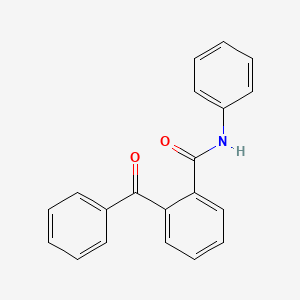

2-Benzoylbenzanilide (IUPAC name: 2-benzoyl-N-phenylbenzamide) consists of a central benzamide core substituted at the ortho position with a benzoyl group (-) and an N-phenyl moiety. The molecule’s planar geometry arises from conjugation between the amide carbonyl and adjacent aromatic rings, as evidenced by X-ray crystallographic data . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 301.3 g/mol | |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| InChIKey | XQBCETJBBGILQG-UHFFFAOYSA-N |

The amide linkage adopts a trans-configuration, minimizing steric hindrance between the benzoyl and phenyl groups. Density functional theory (DFT) calculations suggest partial double-bond character in the C–N bond (), consistent with resonance stabilization .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at (amide I, C=O stretch) and (amide II, N–H bend) .

-

NMR: NMR (400 MHz, CDCl) exhibits distinct signals for aromatic protons () and amide NH (, broad singlet) .

Synthetic Methodologies

Classical Amide Coupling

Traditional synthesis involves the condensation of 2-benzoylbenzoic acid with aniline under Schotten-Baumann conditions:

This method yields the product in moderate yields (50–65%) but suffers from regioselectivity challenges during benzoylation .

Catalytic C–H Hydroxylation

Pioneering work by Ueno et al. demonstrated Ru(II)- and Pd(II)-catalyzed ortho-hydroxylation of benzanilides (Table 1) .

Table 1: Catalyst-Dependent Regioselectivity in 2-Benzoylbenzanilide Derivatives

| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para) |

|---|---|---|---|

| Ru(II) | 110 | 92 | 98:2 |

| Pd(II) | 80 | 85 | 95:5 |

Mechanistic studies attribute Ru’s superior ortho selectivity to steric steering, whereas Pd’s electronic directing effects dominate .

Physicochemical Properties

Thermal Stability

-

Melting Point: 143–146°C (decomposition observed above 250°C) .

-

Solubility: Sparingly soluble in water (), highly soluble in DMSO and DMF .

Reactivity Profile

The electron-withdrawing benzoyl group activates the ortho position for electrophilic substitution. Halogenation experiments show preferential bromination at the 4-position of the unsubstituted phenyl ring .

Biological and Industrial Applications

Material Science Applications

The rigid aromatic structure facilitates incorporation into liquid crystalline polymers, with reported nematic phase stability up to 180°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume